Cas no 29809-11-8 (Phenol-1-<sup>13</sup>C)

Phenol-1-<sup>13</sup>C structure
Phenol-1-<sup>13</sup>C structure
Product Name:Phenol-1-<sup>13</sup>C
CAS No:29809-11-8
MF:C6H6O
MW:95.1038966178894
CID:254077
PubChem ID:12205416
Update Time:2025-04-19

Phenol-1-<sup>13</sup>C Chemical and Physical Properties

Names and Identifiers

    • Phenol-1-<sup>13</sup>C
    • PHENOL (1-13C)
    • PHENOL-[1-13C]
    • < 1-13C> phenol
    • 1-[13C]phenol
    • AC1O53FA
    • CTK4G2421
    • Orthititansaeure-tetraphenylester
    • phenol, titan
    • Phenol, Titan-tetraphenolat
    • Phenol,titanium(4+) salt (8CI,9CI)
    • Phenol-< 1-13C>
    • Phenol-1-(13)C
    • Tetraphenoxy-titanium
    • Tetraphenylorthotitanat
    • titanium (IV) phenoxide
    • titanium phenolate
    • Titanium phenoxide (Ti(OPh)4)
    • Titanium tetraphenolate
    • Titanium tetraphenoxide
    • titanium(4+) tetraphenoxide
    • Titanium, tetraphenoxy-
    • 29809-11-8
    • Phenol-1-13C, 99 atom % 13C, 98% (CP)
    • (113C)Cyclohexatrienol
    • Phenol-1-13C
    • Phenol (1-13C, 99%)
    • Inchi: 1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i6+1
    • InChI Key: ISWSIDIOOBJBQZ-PTQBSOBMSA-N
    • SMILES: O[13C]1C=CC=CC=1

Computed Properties

  • Exact Mass: 95.045
  • Monoisotopic Mass: 95.045
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 46.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Density: 1.082 g/mL at 25 °C
  • Melting Point: 40-42 °C(lit.)
  • Boiling Point: 182 °C(lit.)

Phenol-1-<sup>13</sup>C Security Information

Phenol-1-<sup>13</sup>C Related Literature

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